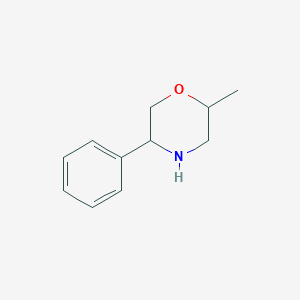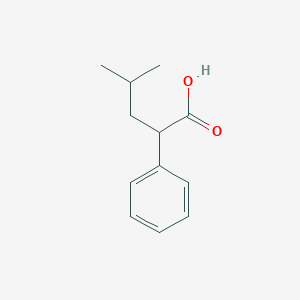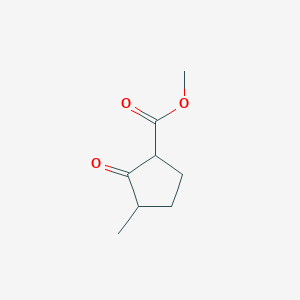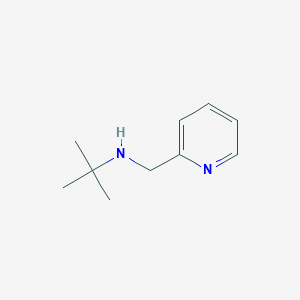![molecular formula C15H13N3O B3022956 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915921-22-1](/img/structure/B3022956.png)
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Vue d'ensemble
Description
“3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is a chemical compound with the CAS Number: 915921-22-1. It has a molecular weight of 251.29 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” can be represented by the linear formula C15 H13 N3 O . The InChI Code for this compound is 1S/C15H13N3O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,16H2,1H3 .Physical And Chemical Properties Analysis
“3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is a solid compound . It has a molecular weight of 251.29 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, focusing on six unique applications:
Pharmaceutical Development
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a promising compound in pharmaceutical research due to its potential bioactive properties. The 1,2,4-oxadiazole moiety is known for its bioisosteric properties, making it a valuable scaffold in drug design. This compound has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent . Its ability to interact with various biological targets makes it a versatile candidate for developing new therapeutic agents.
Material Science
In material science, 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is explored for its electronic and photophysical properties. The oxadiazole ring system is known for its electron-transporting capabilities, making this compound useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . Its stability and efficiency in electron transport can enhance the performance of these materials.
Chemical Sensors
This compound is also utilized in the development of chemical sensors. The unique electronic properties of the oxadiazole ring allow it to act as a sensitive and selective sensor for detecting various chemical species. Research has shown that derivatives of 1,2,4-oxadiazole can be used to detect metal ions, explosives, and other hazardous materials . This makes it valuable in environmental monitoring and safety applications.
Agricultural Chemistry
In agricultural chemistry, 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is studied for its potential use as a pesticide or herbicide. The compound’s ability to disrupt biological processes in pests and weeds makes it a candidate for developing new agrochemicals. Its effectiveness and environmental impact are key areas of research, aiming to create safer and more efficient agricultural products .
Medicinal Chemistry
Medicinal chemists are interested in this compound for its potential to serve as a lead compound in the synthesis of new drugs. The 1,2,4-oxadiazole ring is a versatile pharmacophore that can be modified to enhance its biological activity and selectivity. Studies have focused on optimizing its structure to improve its efficacy against various diseases, including bacterial infections and cancer .
Polymer Chemistry
In polymer chemistry, 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is used to synthesize novel polymers with unique properties. The incorporation of the oxadiazole ring into polymer backbones can enhance the thermal stability, mechanical strength, and electronic properties of the resulting materials. These polymers have potential applications in advanced materials and nanotechnology .
Biological Imaging
The compound is also explored for its potential in biological imaging. The fluorescent properties of the oxadiazole ring make it suitable for use as a fluorescent probe in imaging techniques. This application is particularly valuable in medical diagnostics and research, where it can help visualize biological processes and structures at the molecular level .
Catalysis
Lastly, 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is investigated for its catalytic properties. The compound can act as a catalyst in various chemical reactions, including organic synthesis and polymerization processes. Its ability to facilitate these reactions efficiently makes it a valuable tool in synthetic chemistry .
These applications highlight the versatility and potential of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline in various scientific fields. If you have any specific area you would like to delve deeper into, feel free to let me know!
Propriétés
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-7-11(8-6-10)14-17-15(19-18-14)12-3-2-4-13(16)9-12/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWJAGIYFFVSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589717 | |
| Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | |
CAS RN |
915921-22-1 | |
| Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3022873.png)












